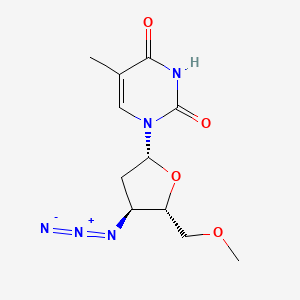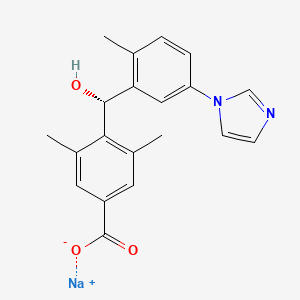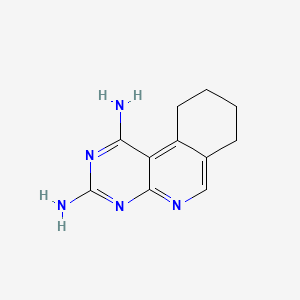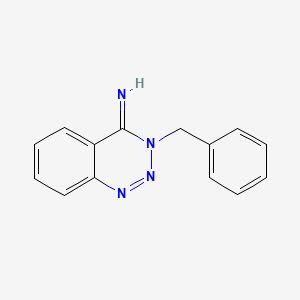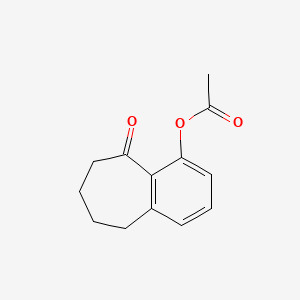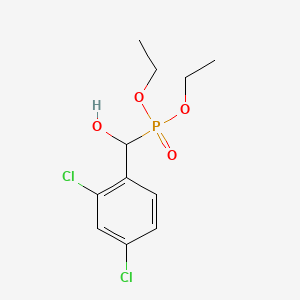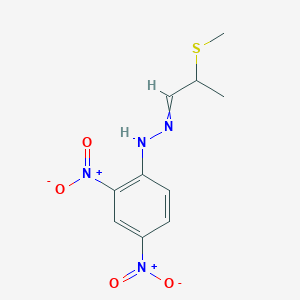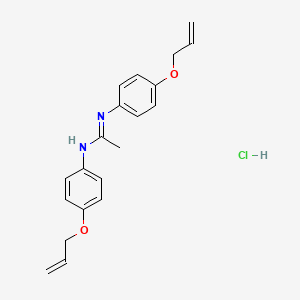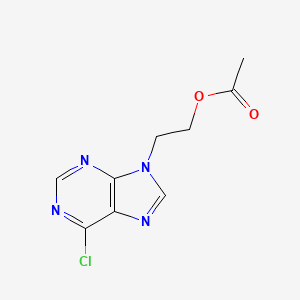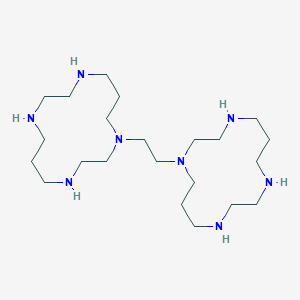
1,4,8,11-Tetraazatetradecane, 1,1'-(1,2-ethanediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,8,11-Tetraazatetradecane, 1,1’-(1,2-ethanediyl)bis- is a macrocyclic compound known for its ability to form stable complexes with various metal ions. This compound is notable for its applications in coordination chemistry, where it acts as a ligand to stabilize metal ions in various oxidation states .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,8,11-Tetraazatetradecane, 1,1’-(1,2-ethanediyl)bis- can be synthesized through the reaction of 1,3-dibromopropane with ethylenediamine . The reaction typically involves heating the reactants in a suitable solvent under reflux conditions. The product is then purified through recrystallization or other appropriate methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1,4,8,11-Tetraazatetradecane, 1,1’-(1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the metal complexes it forms.
Reduction: Reduction reactions can alter the oxidation state of the metal ions in the complex.
Substitution: The compound can undergo substitution reactions where one or more of its nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions are typically metal complexes with varying oxidation states and coordination environments. These complexes are often used in further chemical synthesis or as catalysts in various industrial processes .
Scientific Research Applications
1,4,8,11-Tetraazatetradecane, 1,1’-(1,2-ethanediyl)bis- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4,8,11-Tetraazatetradecane, 1,1’-(1,2-ethanediyl)bis- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the compound act as donor sites, coordinating with the metal ions to form stable chelate complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane: This compound forms only five-membered chelate rings and does not tend to form planar square complexes.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: This derivative is more resistant to oxidative degradation due to the substitution of NH groups with tertiary amines.
Uniqueness
1,4,8,11-Tetraazatetradecane, 1,1’-(1,2-ethanediyl)bis- is unique in its ability to form stable complexes with a wide range of metal ions, making it highly versatile in various chemical and industrial applications. Its structure allows for the formation of both five- and six-membered chelate rings, providing greater stability and reactivity compared to similar compounds .
Properties
CAS No. |
110078-38-1 |
|---|---|
Molecular Formula |
C22H50N8 |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
1-[2-(1,4,8,11-tetrazacyclotetradec-1-yl)ethyl]-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C22H50N8/c1-5-23-11-13-25-9-3-17-29(19-15-27-7-1)21-22-30-18-4-10-26-14-12-24-6-2-8-28-16-20-30/h23-28H,1-22H2 |
InChI Key |
GVPVISVGQUQSSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CCN2CCCNCCNCCCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


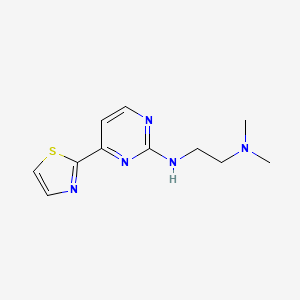
![N-[2-[bis(ethylsulfanyl)methylideneamino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B12794682.png)
